Technical Monograph: 10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Technical Monograph: 10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
[1][2]
Executive Summary
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (CAS: 39654-52-9) is a specialized halogenated intermediate derived from the tricyclic ketone dibenzosuberenone.[1] It serves as a critical electrophilic building block in organic synthesis, particularly for the functionalization of the C10-C11 ethylene bridge within the dibenzocycloheptene framework. This scaffold is foundational to the "tricyclic" class of pharmacophores, including antidepressants such as amitriptyline and nortriptyline.
This guide details the structural characteristics, synthesis, and reactivity profile of the dibromide, emphasizing its role as a precursor to vinyl bromides and substituted derivatives via elimination-addition sequences.[2]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The compound is characterized by the addition of two bromine atoms across the C10-C11 double bond of the parent suberenone. The resulting structure is a rigid, tricyclic system where the stereochemistry of bromine addition plays a significant role in subsequent reactivity.
Table 1: Physicochemical Constants
| Property | Data |
| IUPAC Name | 10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one |
| CAS Number | 39654-52-9 |
| Molecular Formula | C₁₅H₁₀Br₂O |
| Molecular Weight | 366.05 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | ~213°C (decomposition) [1] |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO; sparingly soluble in EtOH; insoluble in water |
| Stability | Stable under ambient conditions; light-sensitive (store in dark) |
Structural Characterization & Stereochemistry
The parent molecule, dibenzosuberenone, contains a cis-stilbene-like motif constrained within a seven-membered ring. The addition of bromine to this alkene is governed by the formation of a cyclic bromonium ion intermediate.[3]
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Mechanism: Electrophilic attack by Br₂ forms a bridged bromonium ion on the endo or exo face of the ring.
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Stereoselectivity: Subsequent nucleophilic attack by bromide (Br⁻) occurs via an anti-addition mechanism (Sɴ2-like) to minimize steric repulsion and orbital overlap requirements.[2]
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Conformation: The resulting product is the trans-10,11-dibromide. The seven-membered ring adopts a twisted boat-like conformation to accommodate the bulky bromine atoms and minimize diaxial interactions.
Diagram 1: Bromination Mechanism & Stereochemistry
Caption: Electrophilic addition of bromine proceeds via a bromonium ion, yielding the trans-dibromide.
Synthesis Protocol
The synthesis is a direct halogenation reaction. While radical bromination (NBS/AIBN) of the saturated dibenzosuberone is possible, it often leads to mixtures of mono-brominated products or elimination to the alkene. The most reliable route to the vicinal dibromide is the addition of elemental bromine to the unsaturated dibenzosuberenone.
Experimental Procedure: Bromination of Dibenzosuberenone
Reagents:
-
Dibenzosuberenone (1.0 eq)
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Bromine (Br₂) (1.05 eq)[2]
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (Solvent)
Protocol:
-
Preparation: Dissolve dibenzosuberenone (e.g., 2.06 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Addition: Cool the solution to 0°C in an ice bath. Add a solution of bromine (1.68 g, 10.5 mmol) in DCM (5 mL) dropwise over 15–20 minutes. The reaction is exothermic; control the rate to maintain temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting alkene by TLC (eluent: Hexane/EtOAc).
-
Workup: Quench excess bromine by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) until the orange color persists as a pale yellow or fades completely.
-
Extraction: Separate the organic layer, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude solid can be recrystallized from ethanol or a toluene/heptane mixture to yield the pure trans-dibromide.
Yield: Typically 85–95%.
Reactivity Profile
The 10,11-dibromide is primarily used as a gateway to 10-substituted derivatives. Its reactivity is dominated by elimination reactions due to the acidity of the benzylic protons and the strain of the seven-membered ring.
Dehydrobromination (Elimination)
Treatment with a base induces the elimination of HBr.
-
Monodehydrobromination: Controlled elimination (1 eq base) yields 10-bromo-dibenzosuberenone (vinyl bromide). This is a stable, isolable intermediate.
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Didehydrobromination: Attempting to eliminate 2 equivalents of HBr to form the alkyne (dibenzocycloheptyne) is generally unsuccessful due to the extreme angle strain imposed by a linear triple bond within a seven-membered ring. Instead, this usually leads to complex rearrangements or dimerization.
Substitution
The benzylic bromines are susceptible to nucleophilic substitution, although competing elimination is a major side reaction.
Diagram 2: Elimination Pathway
Caption: Base-mediated elimination yields the vinyl bromide; further elimination is sterically disfavored.
Applications in Drug Development[11]
The dibenzocycloheptene core is the pharmacophore for Tricyclic Antidepressants (TCAs). While the dibromide itself is not a drug, it is a versatile synthetic intermediate.
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Synthesis of Vinyl Halides: The 10-bromo derivative (obtained via elimination) allows for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to introduce aryl or alkyl groups at the C10 position [2].[2]
-
Access to 10,11-Heteroatom Derivatives: Displacement of the bromines with amines or thiols can generate novel tricyclic analogs with altered receptor binding profiles (e.g., 5-HT or NE reuptake inhibition).[2]
-
Restoration of Unsaturation: In complex multi-step syntheses, the bromine atoms can serve as a protecting group for the double bond, which is later regenerated using zinc dust or iodide (dehalogenation).
Safety & Handling (MSDS Summary)
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Hazards: The compound is an alkyl bromide and should be treated as a potential alkylating agent.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place away from light. Decomposition may release hydrogen bromide (HBr) gas.
References
-
ChemSrc. (2025).[5] 10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one Physicochemical Properties.Link
-
Arkat USA. (2006).[6] Synthesis of substituted dibenzosuberenones via bromination/dehydrobromination sequences. Arkivoc.[6] Link
-
PubChem. (2025).[2][4] Compound Summary: 10,11-dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[1][5][4] National Library of Medicine. Link
-
BenchChem. (2025).[7] Technical Guide to Dibenzosuberenone Derivatives.Link(Note: Generalized link to vendor technical data)
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- 4. rel-(10R,11R)-10,11-Dibromo-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-one | C15H10Br2O | CID 22852808 - PubChem [pubchem.ncbi.nlm.nih.gov]
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